Cas no 2172504-55-9 (1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
![1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine structure](https://it.kuujia.com/scimg/cas/2172504-55-9x500.png)
2172504-55-9 structure
Nome del prodotto:1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172504-55-9
- EN300-1591264
- 1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine
-
- Inchi: 1S/C17H24N4O2S/c1-17(2,3)14-4-6-15(7-5-14)21-16(8-9-19-21)24(22,23)20-12-10-18-11-13-20/h4-9,18H,10-13H2,1-3H3
- Chiave InChI: MADBTYQUYWQWGQ-UHFFFAOYSA-N
- Sorrisi: S(C1=CC=NN1C1C=CC(=CC=1)C(C)(C)C)(N1CCNCC1)(=O)=O
Proprietà calcolate
- Massa esatta: 348.16199719g/mol
- Massa monoisotopica: 348.16199719g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 512
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 75.6Ų
1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591264-0.1g |
2172504-55-9 | 0.1g |
$1068.0 | 2023-06-04 | |||
Enamine | EN300-1591264-0.05g |
2172504-55-9 | 0.05g |
$1020.0 | 2023-06-04 | |||
Enamine | EN300-1591264-5.0g |
2172504-55-9 | 5g |
$3520.0 | 2023-06-04 | |||
Enamine | EN300-1591264-2.5g |
2172504-55-9 | 2.5g |
$2379.0 | 2023-06-04 | |||
Enamine | EN300-1591264-0.5g |
2172504-55-9 | 0.5g |
$1165.0 | 2023-06-04 | |||
Enamine | EN300-1591264-50mg |
2172504-55-9 | 50mg |
$1020.0 | 2023-09-23 | |||
Enamine | EN300-1591264-1000mg |
2172504-55-9 | 1000mg |
$1214.0 | 2023-09-23 | |||
Enamine | EN300-1591264-10000mg |
2172504-55-9 | 10000mg |
$5221.0 | 2023-09-23 | |||
Enamine | EN300-1591264-500mg |
2172504-55-9 | 500mg |
$1165.0 | 2023-09-23 | |||
Enamine | EN300-1591264-0.25g |
2172504-55-9 | 0.25g |
$1117.0 | 2023-06-04 |
1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine Letteratura correlata
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2172504-55-9 (1-{[1-(4-tert-butylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine) Prodotti correlati
- 1119398-70-7(2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde)
- 145853-39-0(1,1-difluoro-2,6-dimethylcyclohexane)
- 2227708-57-6((2R)-1-amino-3,3-difluorobutan-2-ol)
- 2703771-50-8(5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-(thiomorpholin-4-yl)benzoic acid)
- 869529-97-5(N,N-Dibenzyl-5-bromo-2-fluoroaniline)
- 922131-24-6(2,4-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 1160261-52-8(2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride)
- 115538-84-6(3?,7α-Dihydroxy-5-cholestenoic acid)
- 2648961-88-8(1-5-(propan-2-yloxy)pyrazin-2-ylmethanamine dihydrochloride)
- 1805877-25-1(4-(1-Bromo-2-oxopropyl)-2-nitrotoluene)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
